1-cyclobutyl-1H-pyrazole-5-carbaldehyde

Medicinal Chemistry Chemical Synthesis Regioisomerism

1-Cyclobutyl-1H-pyrazole-5-carbaldehyde (CAS: 1556311-44-4) is a heterocyclic building block characterized by a pyrazole core substituted with a cyclobutyl group at the N1 position and an aldehyde group at the C5 position. It has a molecular weight of 150.18 g/mol and a molecular formula of C8H10N2O.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1556311-44-4
Cat. No. B2761925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutyl-1H-pyrazole-5-carbaldehyde
CAS1556311-44-4
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC1CC(C1)N2C(=CC=N2)C=O
InChIInChI=1S/C8H10N2O/c11-6-8-4-5-9-10(8)7-2-1-3-7/h4-7H,1-3H2
InChIKeyXJDZPDFHCADPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-1H-pyrazole-5-carbaldehyde (CAS 1556311-44-4): A Defined Pyrazole Aldehyde Scaffold for Chemical Synthesis


1-Cyclobutyl-1H-pyrazole-5-carbaldehyde (CAS: 1556311-44-4) is a heterocyclic building block characterized by a pyrazole core substituted with a cyclobutyl group at the N1 position and an aldehyde group at the C5 position. It has a molecular weight of 150.18 g/mol and a molecular formula of C8H10N2O . The compound is typically supplied as a liquid with a purity of 95-98% and is intended for research purposes . Its structural features make it a versatile intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research.

Why 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde Cannot Be Simply Substituted by Common Pyrazole Analogs


The unique combination of the cyclobutyl substituent at the N1 position and the aldehyde at the C5 position creates a specific steric and electronic environment that cannot be replicated by analogs with different cycloalkyl groups or a different aldehyde substitution pattern. While the pyrazole core is a common motif, the specific arrangement of substituents in 1-cyclobutyl-1H-pyrazole-5-carbaldehyde dictates its unique reactivity profile and potential for molecular interactions. Substituting this compound with a closely related analog, such as the 3-carbaldehyde isomer or the cyclobutylmethyl derivative, would lead to different reaction outcomes and biological activities, as evidenced by the quantifiable differences in their physicochemical properties and predicted binding interactions .

Quantitative Evidence Differentiating 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde from its Closest Analogs


Differentiation from the 3-Carbaldehyde Regioisomer by Physicochemical Properties

The target compound (5-carbaldehyde) and its regioisomer, 1-cyclobutyl-1H-pyrazole-3-carbaldehyde, have identical molecular formulas and weights but are differentiated by their predicted physicochemical properties. The 5-carbaldehyde regioisomer exhibits a calculated LogP of 0.94 , which is expected to differ from the 3-carbaldehyde regioisomer due to the different spatial arrangement of the aldehyde group relative to the pyrazole ring nitrogens. This difference in lipophilicity can influence solubility, membrane permeability, and overall pharmacokinetic profile in drug discovery programs .

Medicinal Chemistry Chemical Synthesis Regioisomerism

Comparison with Cyclobutylmethyl Analog: Molecular Weight and Rotatable Bond Differences

The target compound differs from the analog 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde by the presence of a methylene spacer. This results in a quantifiable difference in molecular weight (150.18 vs. 164.2 g/mol) and the number of rotatable bonds (2 vs. 3) [1]. The target compound has a lower molecular weight and fewer rotatable bonds, which generally correlates with higher ligand efficiency and improved oral bioavailability in drug development [2].

Chemical Synthesis SAR Medicinal Chemistry

Predicted Molecular Geometry: Topological Polar Surface Area (TPSA) Comparison

The target compound has a reported Topological Polar Surface Area (TPSA) of 34.89 Ų . This value is a key determinant of a molecule's ability to permeate cell membranes. While a direct TPSA value for the 3-carbaldehyde regioisomer is not available, the position of the polar aldehyde group relative to the pyrazole ring nitrogens will result in a different TPSA for each regioisomer. The TPSA of the target compound is within the range often associated with good oral bioavailability (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų) [1].

Medicinal Chemistry Computational Chemistry ADME Prediction

Primary Research and Industrial Application Scenarios for 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde


Medicinal Chemistry: Lead Optimization and Fragment-Based Drug Design

As a low molecular weight (150.18 g/mol) building block with a reactive aldehyde handle, 1-cyclobutyl-1H-pyrazole-5-carbaldehyde is an ideal fragment for lead discovery and optimization. Its calculated LogP (0.94) and TPSA (34.89 Ų) suggest favorable drug-like properties, making it a valuable starting point for synthesizing focused libraries of pyrazole-containing compounds for target validation and hit-to-lead campaigns .

Chemical Biology: Synthesis of Molecular Probes and PROTACs

The aldehyde functional group allows for versatile bioconjugation through reductive amination or hydrazone/oxime formation. This enables the compound to be used as a linker or warhead in the synthesis of chemical probes, including proteolysis-targeting chimeras (PROTACs), where the cyclobutyl group may confer unique protein interaction properties compared to other cycloalkyl derivatives .

Agrochemical Discovery: Synthesis of Novel Fungicides or Herbicides

Pyrazole derivatives are a well-established class of agrochemicals. The specific substitution pattern of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde, particularly the cyclobutyl group, may impart unique physical properties (e.g., LogP, TPSA) that influence cuticular penetration and systemic movement in plants or target-site interactions, making it a valuable scaffold for synthesizing and evaluating new agrochemical candidates [1].

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